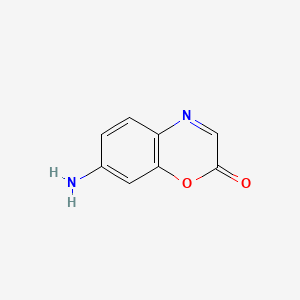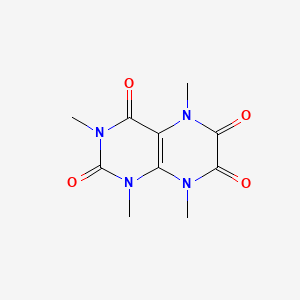
1-Ethoxy-5-(4-methylphenyl)tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-5-(4-methylphenyl)tetrazole is a tetrazole derivative characterized by the presence of an ethoxy group and a 4-methylphenyl group attached to the tetrazole ring. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring with four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and agriculture .
Preparation Methods
The synthesis of 1-Ethoxy-5-(4-methylphenyl)tetrazole can be achieved through several methods. One common approach involves the reaction of 4-methylphenylhydrazine with ethyl orthoformate and sodium azide under acidic conditions. This reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the tetrazole ring . Industrial production methods often utilize similar synthetic routes but may employ different catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1-Ethoxy-5-(4-methylphenyl)tetrazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium or copper salts . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted tetrazole derivatives .
Scientific Research Applications
1-Ethoxy-5-(4-methylphenyl)tetrazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Ethoxy-5-(4-methylphenyl)tetrazole is primarily related to its ability to interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The tetrazole ring can mimic the carboxylate group of carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity . This compound may also interact with cellular receptors and ion channels, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
1-Ethoxy-5-(4-methylphenyl)tetrazole can be compared with other tetrazole derivatives, such as:
1-Phenyl-5-mercaptotetrazole: Known for its use in photographic development and as a corrosion inhibitor.
5-(4-Methylphenyl)-1H-tetrazole: Similar in structure but lacks the ethoxy group, which may affect its solubility and biological activity.
1-Methyl-5-phenyl-1H-tetrazole: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, solubility, and biological activity compared to other tetrazole derivatives .
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
1-ethoxy-5-(4-methylphenyl)tetrazole |
InChI |
InChI=1S/C10H12N4O/c1-3-15-14-10(11-12-13-14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
STNZCNZANZLMDP-UHFFFAOYSA-N |
Canonical SMILES |
CCON1C(=NN=N1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



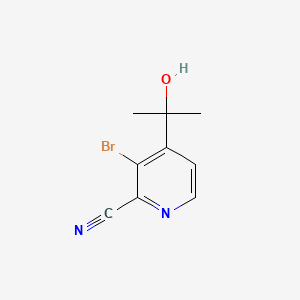

![(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13836071.png)

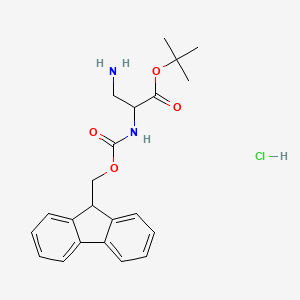

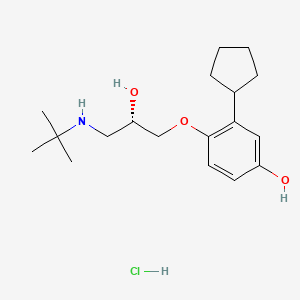
![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)
